N-Methylphenylalanine

Description

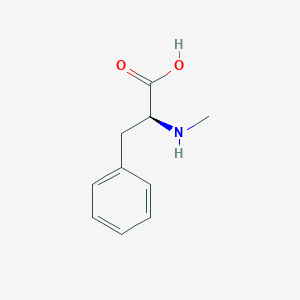

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426229 | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-30-5 | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4UR82KST1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylphenylalanine: A Deep Dive into its Discovery, Synthesis, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylphenylalanine, an N-methylated derivative of the essential amino acid phenylalanine, has emerged as a critical component in the design of peptidomimetics and other therapeutics. Its unique structural properties, conferred by the methylation of the alpha-amino group, impart enhanced metabolic stability, increased cell permeability, and conformational rigidity to peptide chains. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this compound. We will explore the evolution of synthetic methodologies, from early classical approaches to modern solid-phase and chemoenzymatic strategies. Detailed experimental protocols for key synthesis methods are provided, alongside a summary of relevant quantitative data. Furthermore, this guide illustrates the logical flow of synthetic pathways and the historical progression of its applications through detailed diagrams.

Introduction: The Significance of N-Methylation

The strategic incorporation of N-methylated amino acids into peptide backbones represents a powerful tool in medicinal chemistry. The substitution of a hydrogen atom with a methyl group on the amide nitrogen fundamentally alters the physicochemical properties of the peptide. This modification sterically hinders enzymatic degradation by proteases, thereby prolonging the in vivo half-life of peptide-based drugs. Additionally, N-methylation restricts the conformational flexibility of the peptide chain, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and specificity for its target receptor.

This compound, in particular, has been a subject of significant interest due to the aromatic nature of its side chain, which is often involved in crucial binding interactions. Its use is prevalent in the development of therapeutics targeting a wide range of conditions, from cancer to neurological disorders.

Discovery and Early History

The precise moment of the first synthesis of this compound is not definitively documented in a singular "discovery" paper. Its emergence is intrinsically linked to the broader history of amino acid chemistry and the pioneering work of chemists like Emil Fischer at the turn of the 20th century. Fischer's extensive work on the synthesis and characterization of amino acids and peptides laid the fundamental groundwork for the chemical manipulation of these biomolecules.[1][2][3][4]

The earliest methods for N-methylation of amino acids were based on classical organic reactions. One of the foundational approaches was reductive amination , a method that involves the reaction of an amino acid with an aldehyde (formaldehyde in the case of methylation) in the presence of a reducing agent.

The initial pharmacological interest in N-methylated amino acids, including this compound, began to surface in the mid-20th century. A notable study in 1970 investigated the biochemical and pharmacological actions of α-methylphenylalanine, a closely related analog, highlighting the growing interest in how methylation of amino acids could influence biological activity.[5] These early studies paved the way for a more systematic exploration of N-methylated amino acids in drug design.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly over the decades, driven by the increasing demand for enantiomerically pure N-methylated amino acids in peptide synthesis.

Classical Solution-Phase Synthesis

Reductive Amination: This traditional method involves the reaction of phenylalanine with formaldehyde, followed by reduction. While effective, this approach often suffers from over-methylation, leading to the formation of N,N-dimethylphenylalanine, and can require harsh reaction conditions.[6]

Eschweiler-Clarke Reaction: A variation of reductive amination, the Eschweiler-Clarke reaction utilizes formic acid as both the source of the methyl group and the reducing agent. However, the acidic and high-temperature conditions can lead to the decomposition of some amino acids.[6]

Synthesis via Oxazolidinones

A more controlled and widely used method for the synthesis of N-methylated amino acids involves the formation of a temporary heterocyclic ring, an oxazolidinone, from the parent amino acid. This intermediate protects both the amino and carboxyl groups, allowing for selective N-methylation.

The general workflow for this method is as follows:

-

Protection: The amino group of phenylalanine is protected, often with a benzyloxycarbonyl (Cbz) group.

-

Oxazolidinone Formation: The protected amino acid reacts with formaldehyde to form a 5-oxazolidinone.

-

Reductive Cleavage: The oxazolidinone ring is opened and the protecting group is removed, typically through catalytic hydrogenation, to yield this compound.

This strategy offers better control over mono-methylation and generally proceeds under milder conditions, preserving the stereochemistry of the starting amino acid.

Solid-Phase Synthesis of N-Methylated Peptides

The advent of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the construction of peptides.[7] This technique allows for the efficient and automated synthesis of long peptide chains. Several methods have been developed to incorporate N-methylated amino acids directly during SPPS.

One of the most common on-resin N-methylation techniques is the Fukuyama procedure and its variations. This multi-step process involves:

-

Sulfonylation: The free N-terminal amine of the growing peptide chain on the solid support is protected with a 2-nitrobenzenesulfonyl (o-NBS) group.

-

Methylation: The protected sulfonamide is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

-

Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step.

// Nodes Start [label="Peptide on Solid Support\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfonylation [label="Sulfonylation\n(o-NBS-Cl, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylation [label="Methylation\n(CH3-X, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desulfonylation [label="Desulfonylation\n(Thiol, Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="N-Methylated Peptide\non Solid Support", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Sulfonylation [label="Step 1"]; Sulfonylation -> Methylation [label="Step 2"]; Methylation -> Desulfonylation [label="Step 3"]; Desulfonylation -> End; } caption: "Fukuyama On-Resin N-Methylation Workflow"

Chemoenzymatic and Biosynthetic Approaches

More recently, enzymatic and fermentative methods for the production of N-methylated amino acids have been developed as a "greener" alternative to chemical synthesis.[8] These methods often avoid the use of toxic reagents and can offer high enantiopurity.

One such approach involves the use of engineered microorganisms, such as Corynebacterium glutamicum, to produce this compound from simple sugars and methylamine.[8] This is achieved by introducing and optimizing metabolic pathways that lead to the reductive amination of a precursor molecule. Specifically, phenylpyruvate can be reductively methylaminated to form this compound.[8]

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylpyruvate [label="Phenylpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylamine [label="Methylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveAmination [label="Reductive Methylamination\n(Engineered Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMePhe [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glucose -> Shikimate; Shikimate -> Chorismate; Chorismate -> Phenylpyruvate; Phenylpyruvate -> ReductiveAmination; Methylamine -> ReductiveAmination; ReductiveAmination -> NMePhe; } caption: "Engineered Biosynthetic Pathway for this compound"

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound and its precursors.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Reductive Amination | Phenylalanine, Formaldehyde, Reducing Agent (e.g., H₂, Pd/C) | 40-60 | Simple, inexpensive reagents | Over-methylation, harsh conditions |

| Oxazolidinone Method | N-Cbz-Phenylalanine, Formaldehyde, H₂/Pd/C | 70-90 | Good control of mono-methylation, milder conditions | Multi-step process |

| Fukuyama (On-Resin) | Peptide-resin, o-NBS-Cl, CH₃-X, Thiol | >95 (per step) | Compatible with SPPS, high efficiency | Requires specific protecting groups, multi-step |

| Fermentative Production | Glucose, Methylamine, Engineered C. glutamicum | Titer: 0.73 g/L[8] | Sustainable, high enantiopurity | Requires metabolic engineering, lower concentration |

Table 2: Physicochemical Properties of N-Methyl-L-phenylalanine

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂[9] |

| Molecular Weight | 179.22 g/mol [9] |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid[9] |

| CAS Number | 2566-30-5[9] |

Detailed Experimental Protocols

Protocol: Synthesis of N-Methyl-L-phenylalanine via Reductive Amination (Conceptual)

Objective: To synthesize N-Methyl-L-phenylalanine from L-phenylalanine.

Materials:

-

L-phenylalanine

-

Aqueous formaldehyde (37%)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Reaction vessel suitable for hydrogenation

Procedure:

-

Dissolve L-phenylalanine in a suitable solvent mixture, such as aqueous methanol.

-

Add aqueous formaldehyde to the solution. The molar ratio should be optimized to favor mono-methylation.

-

Carefully add the 10% Pd/C catalyst to the reaction mixture.

-

Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude N-Methyl-L-phenylalanine by recrystallization or column chromatography.

// Nodes Start [label="L-Phenylalanine +\nFormaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hydrogenation\n(H₂, Pd/C, Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Filtration &\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="N-Methyl-L-phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } caption: "Workflow for Reductive Amination Synthesis"

Protocol: On-Resin N-Methylation using the Fukuyama Method (Conceptual)

Objective: To N-methylate the N-terminal amino acid of a peptide chain synthesized on a solid support.

Materials:

-

Peptide-bound resin (e.g., Wang or Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIPEA)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Thiophenol or other suitable thiol

-

Piperidine (for Fmoc removal, if applicable)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Fmoc Deprotection (if applicable): Treat the resin with a solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Sulfonylation:

-

Dissolve o-NBS-Cl and a hindered base (e.g., collidine) in DMF.

-

Add the solution to the resin and shake for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Methylation:

-

Dissolve the methylating agent and a suitable base (e.g., t-BuOK or DBU) in DMF.

-

Add the solution to the resin and shake for 30-60 minutes.

-

Wash the resin with DMF and DCM.

-

-

Desulfonylation:

-

Dissolve the thiol and a base (e.g., DBU) in DMF.

-

Add the solution to the resin and shake for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

The resin is now ready for the coupling of the next amino acid.

Conclusion

This compound stands as a testament to the ingenuity of chemical synthesis and its profound impact on drug discovery. From its conceptual roots in the early days of amino acid chemistry to its sophisticated production through modern biosynthetic methods, the journey of this compound mirrors the advancement of peptide science. Its continued application in the development of novel therapeutics underscores the enduring importance of this modified amino acid. The synthetic methodologies detailed in this guide provide a robust toolkit for researchers to harness the unique advantages of N-methylation in their pursuit of next-generation pharmaceuticals.

References

- 1. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emil Fischer [chemistry.msu.edu]

- 3. nobelprize.org [nobelprize.org]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. Some biochemical and pharmacological actions of -methylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Sustainable Production of this compound by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N-Methylphenylalanine from Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of N-methylphenylalanine from phenylalanine. N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and conformational rigidity. This document details various chemical and biocatalytic approaches, presenting quantitative data in structured tables for comparative analysis, complete experimental protocols for key methods, and visualizations of reaction pathways and workflows.

Overview of Synthetic Strategies

The N-methylation of phenylalanine can be achieved through several distinct synthetic routes. The choice of method often depends on factors such as the desired scale, required stereochemical purity, available starting materials and reagents, and the need for specific N-protecting groups for subsequent applications like peptide synthesis. The most prominent and widely employed strategies include:

-

Reductive Amination: This classic approach involves the reaction of phenylalanine with formaldehyde to form an intermediate imine or iminium ion, which is then reduced. The Eschweiler-Clarke reaction is a notable example of this category.

-

Synthesis via Oxazolidinone Intermediates: A highly effective method, particularly for protected amino acids, involves the formation of a cyclic oxazolidinone intermediate, followed by reductive ring-opening to yield the N-methylated product.

-

Direct Alkylation of N-Protected Phenylalanine: This method involves the direct methylation of the nitrogen atom of a protected phenylalanine derivative using a methylating agent in the presence of a base.

-

The Fukuyama Amine Synthesis: A versatile multi-step process that allows for the controlled synthesis of N-methylated amines.

-

Biocatalytic Synthesis: An emerging and sustainable approach that utilizes engineered enzymes to catalyze the N-methylation reaction, often starting from a phenylalanine precursor.

Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data associated with the various methods for synthesizing this compound and its derivatives.

Table 1: Reductive Amination and Direct Alkylation Methods

| Method | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| Eschweiler-Clarke Reaction | L-Phenylalanine | Formaldehyde, Formic Acid | N-Methyl-L-phenylalanine | High (typically >80%) | General literature[1][2] |

| Direct Alkylation (Cbz-protected) | N-Cbz-L-phenylalanine methyl ester | NaH, CH₃I | N-Cbz-N-methyl-L-phenylalanine methyl ester | 98.2 | [3] |

| Direct Alkylation (Boc-protected) | N-Boc-L-phenylalanine methyl ester | NaH, CH₃I | N-Boc-N-methyl-L-phenylalanine methyl ester | 99.8 | [3] |

Table 2: Fukuyama Amine Synthesis Pathway

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1. Sulfonamide Formation | L-Phenylalanine methyl ester HCl | 2-Nitrobenzenesulfonyl chloride, Et₃N | N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester | 97.8 | [3] |

| 2. N-Methylation | N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester | K₂CO₃, CH₃I | N-Methyl-N-(2-nitrobenzenesulfonamide)-L-phenylalanine methyl ester | 90.0 | [3] |

| 3. Deprotection | N-Methyl-N-(2-nitrobenzenesulfonamide)-L-phenylalanine methyl ester | PhSH, K₂CO₃ | N-Methyl-L-phenylalanine methyl ester | 91.0 | [3] |

Table 3: Biocatalytic Synthesis

| Method | Substrate | Biocatalyst | Product | Titer (g/L) | Yield (g/g glucose) | Volumetric Productivity (g/L/h) | Reference |

| Reductive Methylamination | Phenylpyruvate | Engineered C. glutamicum expressing DpkAP262A,M141L | This compound | 0.73 ± 0.05 | 0.052 | 0.01 | [4] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Eschweiler-Clarke Reaction

This method facilitates the direct methylation of phenylalanine using formaldehyde and formic acid. The reaction is irreversible due to the formation of carbon dioxide.[1][5]

Protocol:

-

To a solution of L-phenylalanine in an excess of aqueous formaldehyde, add an excess of formic acid.

-

Heat the reaction mixture to near boiling in a well-ventilated fume hood.

-

Maintain the temperature until the evolution of carbon dioxide ceases, indicating the completion of the reaction.

-

Cool the reaction mixture and remove the excess formaldehyde and formic acid under reduced pressure.

-

The resulting this compound can be purified by recrystallization or ion-exchange chromatography.

Note: This reaction is known for its high yields and for preventing the formation of quaternary ammonium salts. Chiral centers are typically not racemized under these conditions.[5]

Synthesis via Oxazolidinone Intermediate

This widely used strategy involves two main steps: the formation of an N-protected 5-oxazolidinone and its subsequent reductive cleavage.[3][6]

Step 1: Formation of N-Cbz-(4S)-4-benzyl-1,3-oxazolidin-5-one

-

A mixture of N-Cbz-L-phenylalanine, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude oxazolidinone, which can be purified by flash chromatography.

Step 2: Reductive Cleavage to N-Cbz-N-methyl-L-phenylalanine

-

The N-Cbz-(4S)-4-benzyl-1,3-oxazolidin-5-one is dissolved in a mixture of trifluoroacetic acid (TFA) and a suitable solvent like dichloromethane.

-

Triethylsilane (Et₃SiH) is added dropwise to the solution at room temperature.

-

The reaction is stirred until the oxazolidinone is consumed (monitored by TLC).

-

The solvent and excess reagents are removed under reduced pressure to yield N-Cbz-N-methyl-L-phenylalanine.

Direct Alkylation of N-Boc-L-phenylalanine methyl ester

This method is suitable for N-protected phenylalanine derivatives.[3]

Protocol:

-

To a solution of N-Boc-L-phenylalanine methyl ester in dry tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

-

Allow the mixture to stir for 30 minutes at 0°C.

-

Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, N-Boc-N-methyl-L-phenylalanine methyl ester, can be purified by flash column chromatography. This method has been reported to yield 99.8% of the desired product.[3]

Fukuyama Amine Synthesis

This multi-step synthesis provides a controlled route to this compound methyl ester.[3]

Step 1: Synthesis of N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester

-

To a mixture of L-phenylalanine methyl ester hydrochloride and triethylamine (Et₃N) in dry dichloromethane, add 2-nitrobenzenesulfonyl chloride dropwise at 0°C.

-

Stir the reaction at room temperature for 6 hours.

-

Dilute with dichloromethane and wash with cold 1N KHSO₄ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash chromatography to obtain the product (97.8% yield).[3]

Step 2: N-Methylation

-

To a mixture of the product from Step 1 and powdered anhydrous potassium carbonate (K₂CO₃) in anhydrous DMF, add methyl iodide (MeI) dropwise.

-

Stir the reaction at 52°C until completion (monitored by TLC).

-

After workup, the N-methylated product is obtained (90.0% yield).[3]

Step 3: Deprotection

-

To a solution of the N-methylated sulfonamide in DMF, add thiophenol (PhSH) and potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature until the starting material is consumed.

-

After an appropriate workup, N-methyl-L-phenylalanine methyl ester is isolated (91.0% yield).[3]

Biocatalytic Synthesis from Phenylpyruvate

This method utilizes a whole-cell biocatalyst for the reductive amination of phenylpyruvate.[4]

Protocol:

-

Cultivate the engineered Corynebacterium glutamicum strain expressing the Δ-1-piperideine-2-carboxylate reductase DpkA variant (DpkAP262A,M141L) in a suitable growth medium.

-

Induce gene expression as required.

-

In a fermentation setup, provide a carbon source (e.g., glucose) and monomethylamine to the cell culture.

-

Maintain the fermentation under controlled conditions (pH, temperature, aeration).

-

Monitor the production of this compound in the culture supernatant over time using analytical techniques such as HPLC.

-

The product can be isolated and purified from the fermentation broth. This method has achieved a titer of 0.73 g/L with a yield of 0.052 g of product per gram of glucose.[4]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow.

Caption: Key synthetic pathways to this compound.

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound from phenylalanine can be accomplished through a variety of effective methods. The Eschweiler-Clarke reaction and direct alkylation of N-protected precursors offer straightforward and high-yielding routes. The use of oxazolidinone intermediates is a robust strategy, particularly well-suited for applications in peptide synthesis where protecting groups are essential. The Fukuyama amine synthesis provides a more controlled, albeit multi-step, alternative. Furthermore, the development of biocatalytic methods presents a promising avenue for sustainable and stereoselective production. The selection of the most appropriate synthetic strategy will be dictated by the specific requirements of the research or development project, including scale, purity, cost, and environmental considerations. This guide provides the foundational information necessary for making an informed decision and for the successful implementation of these synthetic transformations.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Sustainable Production of this compound by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Pharmacological Actions of N-Methylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylphenylalanine (NMePhe) is a derivative of the essential amino acid L-phenylalanine, characterized by a methyl group attached to the alpha-amino nitrogen. This modification imparts unique physicochemical properties, significantly influencing its biological behavior. While the primary pharmacological interest in this compound has been its incorporation into peptide-based therapeutics to enhance stability, bioavailability, and receptor affinity, its intrinsic biochemical and pharmacological actions as a free amino acid are less well-characterized. This guide provides a comprehensive overview of the current understanding of this compound, detailing its synthesis, known biological interactions, and metabolic fate. It summarizes the limited available quantitative data, outlines relevant experimental protocols, and presents visual representations of key concepts to facilitate further research and drug development.

Introduction

N-methylation of amino acids is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of peptide drug candidates.[1][2][3] The addition of a methyl group to the amide nitrogen in the peptide backbone can protect against enzymatic degradation, increase lipophilicity, and influence peptide conformation, thereby enhancing biological activity.[1][4] this compound, in particular, has been incorporated into various peptides to improve their therapeutic potential.[5]

Despite its widespread use as a building block in peptide synthesis, the direct pharmacological effects of free this compound are not extensively documented. Understanding these effects is crucial for a complete toxicological and pharmacological assessment of peptides containing this modified amino acid and for exploring its potential as a standalone therapeutic agent. This guide will synthesize the available information on the biochemical and pharmacological actions of this compound.

Synthesis of N-Methyl-L-phenylalanine

The synthesis of N-Methyl-L-phenylalanine can be achieved through various methods, with the Fukuyama amine synthesis being a notable approach. A general workflow for this synthesis is outlined below.

Experimental Workflow: Fukuyama Synthesis of N-Methyl-L-phenylalanine

Caption: Fukuyama synthesis of N-Methyl-L-phenylalanine.

Biochemical and Pharmacological Actions

The available data on the direct biochemical and pharmacological actions of free this compound is limited. Most research has focused on the properties it confers to peptides.

Interaction with Transporters

Amino acid transporters are crucial for the uptake and distribution of amino acids throughout the body. The L-type amino acid transporter 1 (LAT1) is of particular interest in drug delivery due to its high expression in the blood-brain barrier and various tumors.

A study investigating the substrate recognition of LAT1 found that while L-phenylalanine is a substrate, N-methyl phenylalanine did not inhibit the LAT1-mediated uptake of [14C]phenylalanine .[6] This suggests that the N-methylation of the amino group of phenylalanine prevents its recognition and transport by LAT1.[6] This is a significant finding for the design of drugs targeting the central nervous system, as it implies that peptides containing N-terminal this compound may not utilize LAT1 for transport across the blood-brain barrier.

Potential Interaction with Receptors

Direct evidence for the interaction of free this compound with specific receptors is currently lacking. However, the activity of its parent compound, L-phenylalanine, may offer some insights into potential areas of investigation.

L-phenylalanine has been shown to act as a specific and reversible antagonist of the N-methyl-D-aspartate (NMDA) receptor by competing with glycine at its co-agonist binding site.[7] This inhibition was observed at concentrations relevant to the pathophysiology of phenylketonuria (PKU).[7]

Signaling Pathway: NMDA Receptor Antagonism by L-Phenylalanine

Caption: L-Phenylalanine's competitive antagonism at the NMDA receptor glycine site.

It is plausible that N-methylation could alter the affinity of phenylalanine for the NMDA receptor, but this has not been experimentally verified. Further research is required to determine if this compound retains, enhances, or loses this NMDA receptor antagonist activity.

Metabolic Fate

The metabolic fate of free this compound in mammals is not well-defined. In general, N-methylated amino acids are more resistant to degradation by peptidases.[1] The metabolism of the parent amino acid, L-phenylalanine, is well-established, primarily involving its conversion to tyrosine by phenylalanine hydroxylase.[8]

Metabolic Pathway of L-Phenylalanine

Caption: Major metabolic pathway of L-Phenylalanine to catecholamines.

It is unknown whether this compound can be hydroxylated in a similar manner or if it undergoes other metabolic transformations such as demethylation.

Quantitative Data

As of the latest review of the literature, there is a significant lack of quantitative data (e.g., Ki, IC50, EC50) describing the interaction of free this compound with specific biological targets. The following table summarizes the limited available information and highlights the data for the parent compound, L-phenylalanine, for comparative purposes.

| Compound | Target | Action | Quantitative Data | Reference |

| N-Methyl-L-phenylalanine | L-Type Amino Acid Transporter 1 (LAT1) | No inhibition of L-phenylalanine uptake | Not Applicable | [6] |

| L-Phenylalanine | NMDA Receptor | Antagonist (competitive at glycine site) | IC50 = 1.71 ± 0.24 mM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biochemical and pharmacological actions of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method to determine the binding affinity of this compound for a specific receptor.

Workflow for a Competitive Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: Prepare cell membranes or use whole cells expressing the target receptor.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand, and varying concentrations of unlabeled this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a sufficient time to allow binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake Assay

This protocol outlines a method to study the transport of this compound into cells.

Methodology:

-

Cell Culture: Plate cells of interest in a multi-well format and grow to confluency.

-

Preparation: On the day of the experiment, wash the cells with a pre-warmed physiological buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

Uptake Initiation: Add the buffer containing radiolabeled this compound (e.g., [3H]N-MePhe or [14C]N-MePhe) to the cells. To determine the involvement of specific transporters, parallel experiments can be conducted in the presence of known transporter inhibitors.

-

Incubation: Incubate for various time points at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalization: Normalize the radioactivity to the protein concentration or cell number in each well.

Conclusion and Future Directions

This compound is a valuable tool in peptide drug design, primarily due to the favorable pharmacokinetic properties it imparts. However, a comprehensive understanding of its intrinsic biochemical and pharmacological actions is lacking. The available evidence suggests that, unlike its parent amino acid L-phenylalanine, this compound is not a substrate for the LAT1 transporter. The potential for this compound to interact with other biological targets, such as the NMDA receptor, remains an open area for investigation.

Future research should focus on:

-

Systematic screening of this compound against a broad panel of receptors, enzymes, and transporters to identify direct biological targets.

-

Quantitative determination of binding affinities (Ki) and functional potencies (IC50, EC50) for any identified targets.

-

Elucidation of the metabolic fate of free this compound in vivo, including its potential for demethylation or hydroxylation.

-

Investigation of the downstream signaling pathways modulated by this compound.

A more complete understanding of the pharmacology of this compound will be critical for the continued development of safe and effective peptide therapeutics that incorporate this modified amino acid and may reveal novel therapeutic applications for this compound itself.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

N-Methylphenylalanine CAS number and chemical properties

This technical guide provides a comprehensive overview of N-Methylphenylalanine, a crucial molecule for researchers, scientists, and professionals in drug development. The guide details its chemical properties, CAS numbers for various forms, experimental protocols for its synthesis and analysis, and its role in enhancing the therapeutic potential of peptides.

Core Chemical Properties and Identification

This compound is a derivative of the amino acid phenylalanine, where a methyl group is attached to the alpha-amino nitrogen. This modification imparts unique properties, such as increased resistance to enzymatic degradation and enhanced membrane permeability when incorporated into peptides.[1]

CAS Numbers:

It is critical to distinguish between the different forms of this compound, each identified by a unique CAS number:

| Form | CAS Number |

| N-Methyl-L-phenylalanine | 2566-30-5[2] |

| N-Methyl-D-phenylalanine | Information not readily available in search results |

| N-Methyl-L-phenylalanine Hydrochloride | 66866-67-9[1] |

Physicochemical Properties:

The key chemical and physical properties of N-Methyl-L-phenylalanine are summarized below:

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂[2] |

| Molecular Weight | 179.22 g/mol [2] |

| Appearance | White to off-white powder |

| Melting Point | 254-256 °C |

| Boiling Point (Predicted) | 308.3 ± 30.0 °C |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.22 ± 0.10 |

Synthesis of N-Methyl-L-phenylalanine

Several methods exist for the synthesis of N-Methyl-L-phenylalanine. A common and effective approach involves the N-methylation of L-phenylalanine. The following is a generalized protocol based on established chemical principles.

Experimental Protocol: N-methylation of L-phenylalanine

Materials:

-

L-phenylalanine

-

A suitable protecting group for the carboxylic acid (e.g., conversion to a methyl ester)

-

A suitable protecting group for the amino group (e.g., Boc or Cbz)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A non-nucleophilic base (e.g., sodium hydride)

-

Appropriate solvents (e.g., THF, DMF)

-

Reagents for deprotection

Procedure:

-

Protection of the Carboxylic Acid: The carboxylic acid group of L-phenylalanine is first protected, typically as a methyl ester, to prevent unwanted side reactions.

-

Protection of the Amino Group: The amino group is then protected with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).

-

N-Methylation: The protected L-phenylalanine is treated with a non-nucleophilic base, like sodium hydride, to deprotonate the amino group, followed by the addition of a methylating agent such as methyl iodide. The reaction is typically carried out in an anhydrous aprotic solvent like THF or DMF.

-

Deprotection: The protecting groups are subsequently removed to yield N-Methyl-L-phenylalanine. The specific deprotection conditions depend on the protecting groups used.

References

The Biological Impact of N-Methylation on Peptides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides, while promising due to their high specificity and potency, is often hindered by inherent pharmacological limitations such as susceptibility to enzymatic degradation and poor cell permeability.[1] A key strategy to overcome these hurdles and enhance the "drug-like" properties of peptides is the N-methylation of the peptide backbone.[2][3][4] This modification, which involves the substitution of an amide proton with a methyl group, profoundly alters the physicochemical and biological properties of peptides, making it a critical tool in modern medicinal chemistry.[5][6][7] N-methylation can lead to significant improvements in metabolic stability, bioavailability, receptor binding affinity, and selectivity.[2][3] This technical guide provides an in-depth overview of the biological activity of N-methylated amino acids in peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Principles of N-Methylation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone has several fundamental consequences:

-

Increased Proteolytic Resistance: The methyl group acts as a steric shield, hindering the approach of proteases and disrupting the hydrogen-bonding patterns that these enzymes recognize for cleavage.[8] This modification can dramatically increase the in vivo half-life of peptides.[8][9]

-

Enhanced Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, N-methylation reduces the desolvation penalty associated with crossing the lipid bilayer of cell membranes.[10] This can lead to improved oral bioavailability.[11][12][13]

-

Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, often favoring a specific bioactive conformation.[5] This can lead to enhanced receptor affinity and selectivity.[5][6] N-methylation can also influence the propensity for cis/trans isomerization of the amide bond, which can be critical for mimicking protein turns and optimizing receptor engagement.[6]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize the quantitative effects of N-methylation on key biological properties of peptides.

Table 1: Enhancement of Proteolytic Stability

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [8] |

| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [8] | |

| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [8] | |

| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | [8] | |

| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 | [8] | |

| Somatostatin Analog | Non-methylated | Rat Liver Homogenate | 15.5 ± 2 min | - | [14] |

| Multiple N-methylations | Rat Liver Homogenate | 74 ± 6 min | ~5 | [14] |

Table 2: Improvement of Membrane Permeability

| Peptide | Modification | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Reference |

| Unmodified Peptide C | None | 0.5 | 0.2 | [6] |

| N-Me-Peptide C | 1 site | 2.1 | 1.5 | [6] |

| N-Me-Peptide C | 2 sites | 4.8 | 3.9 | [6] |

| Cyclic Hexapeptide | Non-methylated | Low | < 1 | [3] |

| Cyclic Hexapeptide | N-methylated (10 analogues) | High | > 10 | [3] |

Table 3: Modulation of Receptor Binding Affinity

| Peptide Analog | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) | Reference |

| Parent Peptide | 10.5 | 25.2 | 2.4 | [6] |

| N-Me-Gly² Analog | 2.1 | 50.4 | 24.0 | [6] |

| N-Me-Phe⁴ Analog | 89.3 | 105.1 | 1.2 | [6] |

| cyclo(RGDfV) | αVβ3 IC50 (nM): 16 | αIIbβ3 IC50 (nM): 2000 | 125 | [15] |

| cyclo(RGDf-N(Me)V) | αVβ3 IC50 (nM): 0.89 | αIIbβ3 IC50 (nM): >10000 | >11236 | [15] |

Table 4: N-Methylated Peptides as Enzyme Inhibitors

| Inhibitor | Target Enzyme | IC50 | Reference |

| JBSNF-000088 | hNNMT | 1.8 µM | [1] |

| 5-amino-1-methylquinolinium | hNNMT | 1.2 µM | [1] |

| d-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH₂ | Aβ Aggregation | Highly potent | [16] |

| Non-N-methylated analogue | Aβ Aggregation | Insoluble and toxic | [16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by N-methylated peptides and a general workflow for their discovery and evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes the incorporation of an N-methylated amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

-

Fmoc-N-methyl amino acid

-

Peptide-resin with a free N-terminal amine

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

20% Piperidine in DMF

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3-5 equivalents relative to resin substitution) and HATU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF. Add DIEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Note: Coupling to an N-methylated residue can be slow; monitoring the reaction with a colorimetric test (e.g., Kaiser test for primary amines, chloranil test for secondary amines) is recommended. A second coupling may be necessary.

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of N-methylated peptides in the presence of a specific protease.

Materials and Reagents:

-

N-methylated peptide and non-methylated control peptide

-

Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

-

Assay buffer (specific to the protease, e.g., Tris-HCl or phosphate buffer at optimal pH)

-

Quenching solution (e.g., 10% TFA or a specific protease inhibitor)

-

RP-HPLC system for analysis

Procedure:

-

Peptide Solutions: Prepare stock solutions of the N-methylated and control peptides in a suitable solvent (e.g., water or a buffer compatible with the assay).

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures by adding the assay buffer, followed by the peptide solution to a final concentration of, for example, 1 mg/mL.

-

Initiate Digestion: Add the protease solution to the reaction mixture to initiate the digestion. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

-

Incubation: Incubate the reaction at the optimal temperature for the protease (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the enzymatic reaction.

-

Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay to predict passive membrane permeability.

Materials and Reagents:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test peptides and control compounds (high and low permeability)

-

DMSO for stock solutions

-

Plate reader or LC-MS for quantification

Procedure:

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.

-

Coat Donor Plate: Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate.

-

Prepare Donor Solutions: Prepare solutions of the test peptides and controls in PBS at a final concentration (e.g., 100 µM) with a small percentage of DMSO (e.g., <1%).

-

Assemble PAMPA Sandwich: Place the donor plate containing the test compounds onto the acceptor plate, creating a "sandwich".

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

-

Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

-

Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric peptides or LC-MS for others).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of intestinal drug absorption.

Materials and Reagents:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Test peptides and control compounds

-

LC-MS/MS for quantification

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer. Add the test peptide solution in transport buffer to the apical (donor) side. Add fresh transport buffer to the basolateral (receiver) side.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

-

Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral compartments.

-

Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

Efflux Ratio (optional): To assess active efflux, perform the assay in the reverse direction (basolateral to apical). The efflux ratio (ER = Papp(B-A) / Papp(A-B)) can then be calculated. An ER greater than 2 suggests the involvement of active efflux transporters.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a peptide for its target receptor.

Materials and Reagents:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand with known affinity for the receptor

-

Unlabeled N-methylated and non-methylated peptides

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor peptide (either N-methylated or non-methylated).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Use non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

N-methylation is a powerful and versatile strategy in peptide drug design that can significantly enhance the therapeutic potential of peptide candidates. By improving metabolic stability, increasing membrane permeability, and modulating receptor affinity, N-methylation addresses many of the inherent weaknesses of natural peptides. The systematic application of N-methylation, guided by the experimental protocols and data analysis methods outlined in this guide, will continue to be a cornerstone of modern peptide-based drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Lysine Methylation of Nuclear Co-repressor Receptor Interacting Protein 140 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 8. Characterization of nuclear receptor ligands by multiplexed peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Landscape of N-Methylphenylalanine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acid residues, particularly N-Methylphenylalanine (MePhe), is a pivotal strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This modification introduces significant conformational constraints that influence peptide backbone geometry, proteolytic stability, and membrane permeability. This technical guide provides an in-depth analysis of the conformational preferences of this compound residues, summarizing key quantitative data, detailing experimental and computational methodologies for their characterization, and visualizing the underlying structural principles. Understanding the distinct conformational landscape of MePhe is crucial for the rational design of peptidomimetics with improved therapeutic potential.

Introduction: The Impact of N-Methylation

N-methylation, the addition of a methyl group to the amide nitrogen of a peptide backbone, is a powerful tool for modulating the properties of peptides.[1] This seemingly subtle modification imparts significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[1] The primary effects of incorporating this compound into a peptide sequence include:

-

Increased Proteolytic Stability: The N-methyl group can sterically shield the adjacent peptide bond from enzymatic cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[2]

-

Enhanced Membrane Permeability: By replacing an amide proton, N-methylation removes a hydrogen bond donor, which increases the lipophilicity of the molecule and can improve its ability to cross cell membranes.[1][3]

-

Conformational Rigidity: The steric bulk of the N-methyl group restricts rotation around the Cα-C and N-Cα bonds, leading to a more defined three-dimensional structure.[1][4] This can pre-organize a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[2]

-

Altered Cis/Trans Isomerism: Unlike typical peptide bonds which strongly favor the trans conformation, the energy difference between the cis and trans isomers of an N-methylated peptide bond is reduced.[3] This can lead to a significant population of the cis conformer, introducing unique kinks in the peptide backbone.

Quantitative Conformational Data

The conformational preferences of an amino acid residue are dictated by its allowed backbone dihedral angles, φ (phi) and ψ (psi). While extensive data exists for the canonical amino acids, specific quantitative values for this compound are less common in publicly available literature. However, computational studies and analysis of crystal structures of N-methylated peptides provide valuable insights into its expected conformational space.

It is important to note that the accessible φ and ψ angles for an N-methylated residue are significantly more restricted compared to its non-methylated counterpart. The steric clash between the N-methyl group and the side chain, as well as the preceding carbonyl oxygen, limits the conformational landscape.

| Parameter | This compound (Expected) | L-Phenylalanine (Typical) |

| Preferred φ (phi) angles | More restricted, generally in the negative quadrant. The α-helical region is often disfavored. | -150° to -50° (β-sheet), -70° to -50° (α-helix) |

| Preferred ψ (psi) angles | More restricted. | +100° to +180° (β-sheet), -50° to 0° (α-helix) |

| Cis/Trans Isomerization Barrier | Lowered, allowing for significant cis population. | High, predominantly trans. |

Note: The expected values for this compound are based on general observations for N-methylated amino acids. Specific values can vary depending on the local sequence and environment.

Experimental and Computational Protocols for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational properties of this compound residues within a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution.[5]

Protocol for Conformational Analysis of an this compound-containing Peptide:

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or 90% H2O/10% D2O) to a final concentration of 1-5 mM.[6]

-

Add a chemical shift reference standard (e.g., DSS or TSP).

-

-

1D ¹H NMR:

-

Acquire a one-dimensional proton spectrum to assess sample purity, and observe the chemical shifts of the N-methyl group and other protons. The N-methyl protons typically appear as a singlet around 2.5-3.5 ppm.

-

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues. This helps in assigning the resonances of the this compound residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons. Key NOEs for conformational analysis include:

-

Intra-residue NOEs (e.g., Hα to side-chain protons).

-

Sequential NOEs (e.g., Hα(i) to HN(i+1)) to determine backbone conformation. For this compound, the NOE will be between Hα(i) and the N-methyl protons of the following residue.

-

Medium- and long-range NOEs to identify turns and folded structures.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, an HSQC spectrum can be acquired to resolve overlapping proton signals and aid in resonance assignment.

-

-

Data Analysis:

-

Process and analyze the NMR spectra to assign all proton and carbon resonances.

-

Use the intensities of NOE cross-peaks to calculate interproton distances.

-

Employ molecular modeling software to generate a family of structures consistent with the experimental distance and dihedral angle restraints.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[7]

Protocol for Crystallization and Structure Determination of an this compound-containing Peptide:

-

Peptide Synthesis and Purification:

-

Synthesize the peptide using solid-phase peptide synthesis (SPPS), incorporating the this compound residue using appropriate coupling reagents to overcome the steric hindrance of the N-methyl group.[2]

-

Purify the peptide to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Crystallization Screening:

-

Prepare a concentrated solution of the peptide (typically 5-20 mg/mL).

-

Use commercially available or custom-made crystallization screens to test a wide range of precipitants, buffers, and salts.

-

Employ vapor diffusion (hanging or sitting drop) or microbatch methods to set up crystallization trials.

-

-

Crystal Optimization and Harvesting:

-

Optimize the initial crystallization conditions by varying the concentrations of the peptide and precipitants, pH, and temperature to obtain diffraction-quality crystals (typically >0.1 mm in at least one dimension).[7]

-

Carefully harvest the crystals and cryo-protect them if necessary before flash-cooling in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source for higher intensity and resolution.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

-

Build an atomic model of the peptide into the resulting electron density map and refine the model against the diffraction data to obtain the final structure, including the precise dihedral angles of the this compound residue.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of a peptide, allowing for the exploration of different energy minima and the transitions between them.

Protocol for MD Simulation of an this compound-containing Peptide:

-

System Setup:

-

Generate the initial coordinates of the peptide containing this compound, often starting from an extended conformation or a model built based on experimental data.

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for N-methylated amino acids.

-

Solvate the peptide in a periodic box of water molecules (e.g., TIP3P or SPC/E).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes and relax the initial structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the peptide atoms.

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density. The restraints on the peptide are gradually removed during this phase.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space of the peptide.

-

-

Trajectory Analysis:

-

Analyze the trajectory to determine the preferred conformations, including the distribution of φ and ψ dihedral angles for the this compound residue.

-

Calculate other properties of interest, such as hydrogen bonding patterns, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).

-

Visualizing the Conformational Landscape and Experimental Workflows

Ramachandran Plot for this compound

The Ramachandran plot illustrates the sterically allowed regions for the φ and ψ dihedral angles of an amino acid residue. For this compound, the plot is significantly different from that of its non-methylated counterpart.

Caption: Ramachandran plot for this compound showing restricted conformational space.

Cis-Trans Isomerization of the Peptide Bond

The N-methyl group lowers the energy barrier between the cis and trans conformations of the preceding peptide bond.

Caption: Equilibrium between cis and trans conformers of an N-methylated peptide bond.

Experimental Workflow for Conformational Analysis

A typical workflow for the conformational analysis of a peptide containing this compound involves a multi-pronged approach.

Caption: Integrated workflow for the conformational analysis of N-MePhe-containing peptides.

Conclusion

The incorporation of this compound into peptides offers a powerful strategy for enhancing their therapeutic properties. However, the rational design of such peptidomimetics necessitates a thorough understanding of the conformational constraints imposed by N-methylation. The restricted Ramachandran space, altered cis-trans isomerization equilibrium, and overall increased rigidity of the peptide backbone are key factors that must be considered. The integrated use of NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, as outlined in this guide, provides a robust framework for elucidating the three-dimensional structure and dynamic behavior of this compound-containing peptides, thereby paving the way for the development of more effective and stable peptide-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. A computational investigation and the conformational analysis of dimers, anions, cations, and zwitterions of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. userguide.mdanalysis.org [userguide.mdanalysis.org]

Spectroscopic Properties of N-Methylphenylalanine: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic properties of N-Methylphenylalanine (N-Me-Phe), a crucial derivative of the essential amino acid phenylalanine. N-methylation is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, making a thorough understanding of the spectroscopic characteristics of N-methylated amino acids vital for researchers, scientists, and drug development professionals. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its derivatives, details the experimental protocols for acquiring this data, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound and its closely related derivatives. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals from the aromatic phenyl group, the aliphatic backbone, and the N-methyl group. The following table presents experimental data for a close derivative, N-Methyl-L-phenylalanine methyl ester.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| Ar-H | 7.30-7.15 | multiplet | - | 5 protons of the phenyl ring[1] |

| OCH₃ | 3.67 | singlet | - | Methyl ester group protons[1] |

| α-CH | 3.47 | triplet | 6.8 | Alpha-proton adjacent to the nitrogen and carbonyl group[1] |

| β-CH₂ | 2.97 | doublet | 6.8 | Beta-protons of the benzyl group[1] |

| N-CH₃ | 2.37 | singlet | - | N-methyl group protons[1] |

| NH | 1.82 | singlet | - | Amine proton[1] |

Table 1: ¹H NMR spectral data for N-Methyl-L-phenylalanine methyl ester in CDCl₃ at 200 MHz.[1]

¹³C NMR Data

| Assignment | Chemical Shift (δ) ppm (L-Phenylalanine methyl ester HCl) | Expected Shift for this compound | Notes |

| C=O | 169.34 | ~170-175 | Carbonyl carbon of the carboxylic acid/ester[2] |

| C-ipso | 134.69 | ~135 | Quaternary carbon of the phenyl ring attached to the β-carbon[2] |

| C-ortho/meta | 129.38, 128.57 | ~128-130 | Aromatic carbons[2] |

| C-para | 127.24 | ~127 | Aromatic carbon[2] |

| α-CH | 53.22 | ~55-60 | Alpha-carbon attached to the nitrogen |

| OCH₃ | 52.53 | - | Methyl ester carbon (absent in free acid)[2] |

| β-CH₂ | 35.83 | ~36-40 | Beta-carbon of the benzyl group[2] |

| N-CH₃ | - | ~30-35 | N-methyl carbon (characteristic signal) |

Table 2: ¹³C NMR spectral data for L-Phenylalanine methyl ester hydrochloride in DMSO-d₆ at 101 MHz and expected shifts for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. The table below lists the characteristic vibrational frequencies for N-Methyl-L-phenylalanine methyl ester.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3336 | N-H stretch | Secondary amine[1] |

| 2950, 2798 | C-H stretch (aliphatic) | CH₃, CH₂, CH[1] |

| 1735 | C=O stretch | Ester carbonyl[1] |

| 1495, 1454 | C=C stretch | Aromatic ring[1] |

| 1199, 1172 | C-O stretch | Ester[1] |

| 700 | C-H bend (out-of-plane) | Monosubstituted benzene[1] |

Table 3: FT-IR spectral data for N-Methyl-L-phenylalanine methyl ester (Neat).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.